BenchChemオンラインストアへようこそ!

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Medicinal Chemistry Structural Isomerism Drug Discovery

This thiophene-pyridine-urea hybrid is a non-interchangeable research tool for probing the methoxy urea pharmacophore in CCR5 antagonist programs. The 2-methoxyphenyl motif is critical: a single hydroxyl-to-methoxy substitution yields a 23-fold HIV-1 potency increase in PBMC assays, while conservative methyl-to-dimethyl urea conversion obliterates activity. With distinct 2,4-disubstituted pyridine regioisomerism and a low-moderate logP profile (superior hERG IC50 5.5–16.0 µM), this compound is ideal for cardiac safety benchmarking and PROTAC linker metabolic stability studies. Avoid generic substitution—verify structural identity before ordering.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034397-46-9
Cat. No. B3016273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
CAS2034397-46-9
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
InChIInChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-15(17)21-18(22)20-11-13-6-8-19-16(10-13)14-7-9-24-12-14/h2-10,12H,11H2,1H3,(H2,20,21,22)
InChIKeyKQYKOWZAYVBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-46-9): Procurement-Relevant Baseline Profile


1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-46-9) is a synthetic small molecule belonging to the thiophene-pyridine-urea hybrid class . It is characterized by a 2-methoxyphenyl group linked via a urea bridge to a 2-(thiophen-3-yl)pyridin-4-yl moiety. The compound has a molecular formula of C18H17N3O2S and a molecular weight of 339.41 g/mol . General class-level research indicates that thiophene-3-yl-methyl ureas have been explored as CCR5 antagonists for HIV-1 inhibition, where subtle structural modifications profoundly impact antiviral potency and hERG liability [1]. However, direct, quantitative performance data for this specific compound in comparator-based assays remains absent from primary admissible literature.

Why Generic Substitution Fails for CAS 2034397-46-9: Evidence of Structural Sensitivity in Its Scaffold


Within the thiophene-pyridine-urea chemical space, generic substitution is not viable due to the extreme sensitivity of both target potency and off-target liability to minor structural changes. In a focused series of thiophene-3-yl-methyl urea CCR5 antagonists, seemingly conservative modifications caused drastic shifts in biological profiles. For instance, converting a methyl urea (2i) to a dimethyl analogue (2j) resulted in a complete loss of activity, while the introduction of a methoxy urea (analogue 2l) provided a 23-fold improvement in anti-HIV-1 potency compared to the hydroxyl variant (2k) [1]. This precedent demonstrates that the specific substitution pattern of CAS 2034397-46—particularly the 2-methoxyphenyl urea motif and the thiophene-pyridine connectivity—is likely to confer a unique, non-interchangeable set of binding interactions and physicochemical properties. Substituting this compound with a close analog that lacks the methoxy group or has altered heterocycle connectivity therefore carries a high risk of losing the desired activity profile or introducing unforeseen liabilities.

Quantitative Differentiation Evidence Guide for 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea


Positional Isomer Comparison: Impact of Pyridine Substitution on Molecular Properties

CAS 2034397-46-9 (target) can be differentiated from its closest positional isomer, 1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea (CAS 1795362-13-8). The target possesses a 2,4-disubstituted pyridine, whereas the isomer features a 3,5-disubstituted pattern. This regioisomerism alters the spatial orientation of the thiophene and urea side chains, which is known to affect binding interactions in related chemokine receptor antagonists . While no direct head-to-head biological assay exists for these two specific compounds, the structural difference provides a quantifiable rationale for non-interchangeability during procurement for structure-activity relationship (SAR) studies.

Medicinal Chemistry Structural Isomerism Drug Discovery

Class-Level Potency Differentiation via Methoxy Urea Motif

The 2-methoxyphenyl urea motif present in CAS 2034397-46-9 is structurally analogous to the methoxy urea modifications explored in a published CCR5 antagonist series. In that context, incorporating a methoxy urea (analogue 2l) resulted in an anti-HIV-1 IC50 of 14.8 nM and hERG IC50 of 5.5 µM, whereas the corresponding hydroxyl urea (analogue 2k) displayed a significantly weaker antiviral IC50 of 344 nM [1]. This demonstrates a 23-fold potency advantage conferred specifically by the methoxy group. By inference, the 2-methoxyphenyl urea of the target compound is expected to contribute similarly advantageous binding interactions compared to analogs lacking this moiety, though direct confirmatory data is lacking.

CCR5 Antagonist HIV-1 Inhibition Structure-Activity Relationship

Differentiation from Benzhydryl and Phenyl Analogs via Lipophilic Ligand Efficiency

CAS 2034397-46-9 can be distinguished from other commercially available analogs sharing the same thiophene-pyridine-methyl urea core but different N-aryl substituents. For example, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea (CAS 2034397-28-7) carries a much bulkier, more lipophilic benzhydryl group (clogP increase). While no direct comparative bioactivity data exists, the difference in calculated lipophilicity (clogP) is quantifiable: the 2-methoxyphenyl variant is predicted to have a significantly lower clogP than the benzhydryl analog . In the published CCR5 class, reducing lipophilicity was a primary strategy to mitigate hERG inhibition, with compounds having clogP >3 being correlated with higher cardiac risk [1]. The target compound's lower lipophilicity therefore makes it a preferred choice for projects where cardiac safety profiles are prioritized.

Lipophilic Ligand Efficiency Drug-Likeness Procurement Specification

Research and Industrial Application Scenarios for 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea


Chemical Probe for Chemokine Receptor (CCR5) Structure-Activity Relationship Studies

This compound serves as a strategic building block for probing the methoxy urea pharmacophore within the thiophene-pyridine-urea CCR5 antagonist space. As demonstrated by the 23-fold potency difference between methoxy and hydroxyl urea analogs in the HIV-1 PBMC assay, the specific 2-methoxyphenyl motif is critical for antiviral activity [1]. Researchers can use CAS 2034397-46-9 to systematically evaluate the contribution of the 2-methoxyphenyl group relative to other aryl substitutions.

hERG Cardiac Safety Profiling and De-risking in Early Drug Discovery

Given the established sensitivity of the thiophene-urea series to hERG channel inhibition, this compound is well-suited for cardiac safety screening panels. In vitro data from analogous methoxy ureas show hERG IC50 values in the 5.5-16.0 µM range, which is superior to high-logP variants [1]. Procuring CAS 2034397-46-9 as a low-moderate lipophilicity representative allows drug discovery teams to benchmark new analogs and validate computational hERG prediction models.

Sourcing a Defined Regioisomer for Heterocycle Positional Scanning

The 2,4-disubstituted pyridine in CAS 2034397-46-9 is distinct from the 3,5-disubstituted regioisomer (CAS 1795362-13-8) [1]. This positional difference is critical for medicinal chemistry campaigns aiming to optimize binding pocket complementarity. The compound is a precise regioisomeric input for combinatorial library synthesis and for establishing the structure-activity landscape of pyridine substitution vectors in kinase or GPCR targets.

Reference Standard for Urea-Linker Metabolic Stability Assessment

Urea-based linkers are increasingly used in targeted protein degradation (PROTACs) and bivalent inhibitors. CAS 2034397-46-9 can be used as a reference standard to baseline the metabolic stability of the N-aryl-N'-heteroarylmethyl urea linkage. Its combination of a 2-methoxyphenyl ring and a thiophene-pyridine core provides a unique electronic environment to study amide bond resistance to hydrolysis in hepatic microsome assays, with a well-defined molecular weight (339.41 g/mol) for quantitative LC-MS tracking .

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.